Phellodenol H Phellodenol H Phellodenol H is a natural product found in Phellodendron amurense with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1917393
InChI: InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)24-4-3-8-5-9-1-2-13(20)25-11(9)6-10(8)19/h1-2,5-6,12,14-19,21-23H,3-4,7H2/t12-,14-,15+,16-,17-/m1/s1
SMILES:
Molecular Formula: C17H20O9
Molecular Weight: 368.3 g/mol

Phellodenol H

CAS No.:

Cat. No.: VC1917393

Molecular Formula: C17H20O9

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Phellodenol H -

Specification

Molecular Formula C17H20O9
Molecular Weight 368.3 g/mol
IUPAC Name 7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one
Standard InChI InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)24-4-3-8-5-9-1-2-13(20)25-11(9)6-10(8)19/h1-2,5-6,12,14-19,21-23H,3-4,7H2/t12-,14-,15+,16-,17-/m1/s1
Standard InChI Key VEHQNUUANSLPNH-USACIQFYSA-N
Isomeric SMILES C1=CC(=O)OC2=CC(=C(C=C21)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Canonical SMILES C1=CC(=O)OC2=CC(=C(C=C21)CCOC3C(C(C(C(O3)CO)O)O)O)O

Introduction

Chemical Structure and Properties

Phellodenol H (CID 16088228) is a 7-hydroxycoumarin derivative with the molecular formula C17H20O9 and a molecular weight of 368.3 g/mol . The IUPAC name for this compound is 7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one . Structurally, Phellodenol H belongs to the class of organic compounds known as 7-hydroxycoumarins, which are characterized by one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .

Chemical Identifiers and Descriptors

The structural details and chemical identifiers of Phellodenol H are presented in Table 1.

Table 1: Chemical Identifiers and Properties of Phellodenol H

ParameterValue
PubChem CID16088228
Molecular FormulaC17H20O9
Molecular Weight368.3 g/mol
IUPAC Name7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one
InChIInChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)24-4-3-8-5-9-1-2-13(20)25-11(9)6-10(8)19/h1-2,5-6,12,14-19,21-23H,3-4,7H2/t12-,14-,15+,16-,17-/m1/s1
InChIKeyVEHQNUUANSLPNH-USACIQFYSA-N
Creation Date2007-06-18
Modification Date2025-02-22

Physical Properties

Although specific physical property data for Phellodenol H is limited in the available literature, coumarin derivatives typically exhibit aromatic characteristics and have fluorescent properties. Based on its structural features, Phellodenol H is expected to have limited water solubility but may dissolve in organic solvents such as methanol and ethanol, which are commonly used for extracting similar compounds from plant materials .

Source and Isolation

Phellodenol H has been identified in Phellodendron amurense, a plant species with significant medicinal value . Phellodendron amurense, commonly known as Amur cork tree, belongs to the Rutaceae family and has been used extensively in traditional medicine for treating various ailments .

Distribution and Botanical Source

Phellodendron amurense is primarily distributed in East Asian countries, including China, Korea, and Japan. The plant has been traditionally valued for its medicinal properties and is cultivated for both medicinal and ornamental purposes . The bark of Phellodendron amurense, known as Cortex Phellodendri, is a recognized medicinal material in several pharmacopoeias.

Extraction MethodSolvent SystemAdvantagesYield Efficiency
Ultrasonic ExtractionHydrochloric acid/methanol (1:100 v/v)Superior extraction efficiency, shorter processing timeHighest yield for multiple compounds
Distillation ExtractionUltrapure waterSimple process, environmentally friendlyModerate yield
Soxhlet ExtractionVarious solventsThorough extraction, established methodGood yield but time-consuming

For the identification and quantification of extracted compounds, High-Performance Liquid Chromatography (HPLC) techniques are commonly employed. For coumarins and related compounds, typical HPLC conditions include the use of C18 chromatographic columns with appropriate mobile phases, such as acetonitrile/phosphoric acid mixtures .

Related Compounds in Phellodendron Species

Phellodenol H is part of a larger family of compounds identified in Phellodendron species. Several structurally related compounds have been isolated from these plants, particularly from the leaves and bark.

Other Phellodenol Derivatives

Research has identified multiple phellodenol derivatives in Phellodendron species. From Phellodendron amurense var. wilsonii, several coumarins have been isolated, including Phellodenol-A, Phellodenol-B, and Phellodenol-C . These compounds share structural similarities with Phellodenol H but differ in their substitution patterns and potential biological activities.

Major Bioactive Compounds in Phellodendron Species

The bark of Phellodendron species contains diverse bioactive compounds, including alkaloids, isoquinoline alkaloids, limonoids, phenolic acids, lignans, and flavonoids . Major constituents with established pharmacological activities include berberine, palmatine, and jatrorrhizine . These compounds contribute to the medicinal properties of Phellodendron preparations.

Table 3: Major Constituents in Phellodendron Species

Compound ClassRepresentative CompoundsDetection MethodsSource
AlkaloidsBerberine, Palmatine, PhellodendrineUPLC-ESI-Q-TOF-MS, HPLC-DAD-ESI-MSPAC, PCS, PAR
CoumarinsPhellodenol-A, Phellodenol-B, Phellodenol-C, Phellodenol HHPLC, NMR, MSPAC
LimonoidsLimonin, ObacunoneVarious chromatographic methodsPC species
FlavonoidsAmurensin, Quercetin, PhellamurinHPLC-TLC-NMR-EI-MSPAC
LignansSyringaresinol, Lariciresinol derivativesHPLC-DAD-ESI-MSPCS, PAR

Note: PAC = Phellodendron amurense Cortex, PCS = Phellodendron chinense Schneid, PAR = Phellodendron amurense Rupr.

Cell LineTypeSensitivityMechanism of Action
HCT 116Colorectal carcinomaHighG1 cell cycle arrest, apoptosis
HeLaCervical carcinomaHighG1 cell cycle arrest, apoptosis
MCF-7Breast cancerModerateCell proliferation inhibition
A549Lung carcinomaModerateG1 cell cycle arrest, apoptosis
3T3Murine fibroblasts (non-cancer)LowMinimal effect on viability

Anti-inflammatory and Immunomodulatory Effects

Phellodendron extracts exhibit significant anti-inflammatory properties, which may be partially attributed to the presence of compounds like Phellodenol H. The bark extract has been reported to have protective effects against osteoarthritic progression and is used in commercial preparations for anti-inflammatory and analgesic applications .

Antimicrobial Activities

The aqueous extract of Cortex phellodendri and its constituents demonstrate important immunomodulatory properties by inducing and stimulating antiviral states . Additionally, studies have reported antibacterial activities of Phellodendron extracts against various pathogenic organisms .

Analytical Methods for Identification and Quantification

Various analytical techniques have been employed for the identification and quantification of compounds from Phellodendron species, which can be applied to the analysis of Phellodenol H.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of compounds from Phellodendron extracts. For the analysis of coumarins and related compounds, typical HPLC conditions include:

  • Column: Kromasil RP-C18 or Waters symmetry C18 chromatographic column

  • Mobile phase: Mixtures of acetonitrile and phosphoric acid

  • Detection: UV-Vis detector at appropriate wavelengths (e.g., 265-284 nm for various compounds)

Spectroscopic Methods

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural elucidation and confirmation of compounds like Phellodenol H. These methods provide valuable information about the molecular structure, functional groups, and stereochemistry of the compound.

Future Research Directions

Despite the growing body of knowledge regarding Phellodendron constituents, several research gaps remain, particularly concerning Phellodenol H specifically. Future research could focus on:

  • Detailed structure-activity relationship studies to elucidate the pharmacophores responsible for the biological activities

  • Development of efficient and selective extraction and purification methods for Phellodenol H

  • Comprehensive pharmacokinetic and toxicological evaluations to establish safety profiles

  • Clinical studies to validate the therapeutic potential in various disease models

  • Exploration of potential synergistic effects when combined with established therapeutic agents

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